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Introduction

Lariatin A is a unique, ribosomally synthesized, and post-translationally modified peptide
(RiPP) characterized by a distinctive "lasso" structure. This architecture, where the C-terminal
tail is threaded through and entrapped within a macrolactam ring, confers remarkable stability
against chemical and thermal denaturation. Isolated from Rhodococcus sp. KO1-B0171,
Lariatin A exhibits potent antimycobacterial activity, making it a compelling candidate for novel
anti-tuberculosis drug development. The elucidation of its complex three-dimensional structure
was heavily reliant on a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy
techniques. This application note provides a detailed overview of the NMR methodologies
employed in the structural determination of Lariatin A, complete with experimental protocols
and data presentation.

Structural Determination Workflow

The structural elucidation of Lariatin A followed a systematic workflow, beginning with the
determination of its amino acid sequence and culminating in the calculation of its three-
dimensional structure. The key steps involved a combination of 1D and 2D NMR experiments
to establish through-bond and through-space correlations between protons and carbons.
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NMR-based workflow for Lariatin A structure elucidation.

Data Presentation: NMR Assignments of Lariatin A

The complete assignment of proton (*H) and carbon (*3C) chemical shifts is a prerequisite for
determining the three-dimensional structure of a peptide. The following tables summarize the
chemical shift assignments for Lariatin A in DMSO-ds at 30°C.

Table 1: *H Chemical Shift Assignments for Lariatin A (in DMSO-ds, at 30°C)
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Other Protons

Residue NH (ppm) Ha (ppm) HB (ppm)
(ppm)
Glyl 8.21 3.75, 3.61 - -
Ser2 8.15 4.25 3.65, 3.58 OH: 5.01
Hy: 2.15; NHz:
GIn3 8.01 4.18 2.01,1.85
7.29, 6.79
Hy: 1.62; Ho:
Leud 7.95 4.21 1.58, 1.45
0.85, 0.82
Val5 7.85 3.95 2.05 Hy: 0.88, 0.83
Ho: 7.05; He:
Tyr6 8.25 4.45 2.95,2.78
6.65; OH: 9.15
Hy: 1.55; Ho:
Arg7 8.11 4.15 1.75,1.61 3.11; NH: 7.55;
NHz: 7.21, 6.95
Glug 8.35 411 2.21,1.95 Hy: 2.45
Ho1: 10.81; HZ2:
7.55; Hn2: 7.35;
Trp9 8.51 4.55 3.21,3.11
He3: 7.15; HE3:
7.05; He2: 7.25
Vall0 7.75 3.85 1.95 Hy: 0.81, 0.78
Gly11 8.18 3.81,3.71 - -
) H&2: 7.85; Hel:
His12 8.41 4.65 3.15, 3.01
8.95
Serl3 7.98 4.28 3.71, 3.65 OH:5.11
Asnl4 8.28 451 2.65, 2.51 NHz: 7.45, 6.91
Vall5 7.65 3.91 2.01 Hy: 0.85, 0.80
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Hy: 1.45, 1.15;
llel6 7.71 3.88 1.85 Hy'": 0.81; Ho:
0.75

Hy: 1.35; Ho:
Lys17 7.81 412 1.65,1.51 1.55; He: 2.75;
NHs*: 7.95

Hy: 1.85; Ha:
3.55,3.45

Prol8 - 4.25 2.15,1.75

Table 2: 13C Chemical Shift Assignments for Lariatin A (in DMSO-ds, at 30°C)
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Other Carbons

Residue Ca (ppm) CB (ppm) C' (ppm)
(ppm)
Glyl 43.5 - 171.5 -
Ser2 56.5 61.8 172.1 -
Cy: 31.5; Co:
GIn3 54.1 28.1 173.5
174.8
Cy: 24.5; Cd1:
Leud 53.5 40.5 174.1
23.5; Co2: 22.1
Cy1: 19.8; Cy2:
Val5 60.1 30.5 173.8
19.2
Cy: 128.5; Cd:
Tyr6 55.8 36.8 172.5 130.5; Ce: 115.2;
CC 156.1
Cy: 25.1; Co:
Arg7 53.8 29.1 173.2
41.1; CC: 157.1
Cy: 33.8; Co:
Glus 54.5 27.5 174.5
179.5
Cy: 110.1; Co1:
124.1; Cd2:
127.5; Ce2:
121.5; Ce3:
Trp9 55.1 27.8 172.8
118.8; CC2:
111.5; CZ3:
136.5; Cn2:
118.1
Cy1: 20.1; Cy2:
Vall0 60.5 30.8 174.2
19.5
Gly11 43.8 - 171.8 -
Cy: 135.5; Cd2:
His12 54.8 28.5 172.6 118.1; Cel:
134.1
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Serl3 56.8 62.1 172.3 -
Asnl4 51.5 36.5 173.1 Cy: 1725

Cy1: 19.9; Cy2:
Vall5 60.3 30.6 173.9

19.3

Cyl: 25.5; Cy2:
llel6 59.8 37.1 173.5

15.8; Cd: 11.5

Cy: 23.1; Co:
Lys17 54.2 31.1 173.6

27.1; Ce: 39.8

Cy: 25.2; Co:
Prol8 60.8 29.8 175.1

47.5

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of NMR-based structure

elucidation studies.

Sample Preparation

 Purification: Lariatin A was purified from the culture broth of Rhodococcus sp. KO1-B0171
using a combination of Diaion HP-20, ODS column chromatography, and reversed-phase
HPLC.

o Sample Preparation for NMR: Approximately 5 mg of purified Lariatin A was dissolved in 0.5
mL of deuterated dimethyl sulfoxide (DMSO-ds). A trace amount of tetramethylsilane (TMS)
was added as an internal standard for chemical shift referencing.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker DRX-600 spectrometer equipped with a cryogenic
probe.

e 1D *H and 3C NMR:

o 'H NMR spectra were recorded with a spectral width of 12 ppm and 64k data points.
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o 183C NMR spectra were recorded with a spectral width of 200 ppm and 64k data points,
using a proton-decoupling sequence.

e 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY):

o COSY: The experiment was performed to identify scalar-coupled protons, primarily for
assigning protons within the same amino acid spin system. Data were collected with 2048
x 512 data points in the F2 and F1 dimensions, respectively.

o TOCSY: A clean TOCSY experiment with a mixing time of 80 ms was used to correlate all
protons within a spin system, facilitating the identification of amino acid types.

o 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

o The HSQC experiment was used to correlate protons with their directly attached 13C
nuclei. This was essential for the assignment of carbon resonances.

e 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

o The HMBC experiment, optimized for a long-range coupling constant of 8 Hz, was used to
identify correlations between protons and carbons separated by two or three bonds. This
was critical for sequencing the amino acid residues.

e 2D Nuclear Overhauser Effect Spectroscopy (NOESY):

o NOESY spectra were recorded with mixing times of 100, 200, and 300 ms to detect
through-space correlations between protons that are close in space (< 5 A). These NOE-
derived distance restraints were fundamental for calculating the 3D structure.

Structure Calculation and Refinement

o Constraint Generation: Distance restraints were derived from the NOESY cross-peak
volumes. Dihedral angle restraints were obtained from the 3J(HN-Ha) coupling constants
measured from the high-resolution 1D *H spectrum.

» Structure Calculation: A set of 100 initial structures was generated using a dynamical
simulated annealing protocol in the X-PLOR software package.
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» Structure Refinement: The 20 structures with the lowest energy were selected and further
refined. The final structure of Lariatin A was represented by the average of these 20 refined
structures.

Antimycobacterial Mechanism of Action

While the precise molecular target of Lariatin A is still under investigation, its potent
antimycobacterial activity is well-established. Related lasso peptides, such as lassomycin, have
been shown to target the ClpC1 ATPase, a key component of the caseinolytic protease
complex in Mycobacterium tuberculosis. Lassomycin uncouples the ATPase activity of ClpC1
from its proteolytic function, leading to a toxic gain-of-function and bacterial cell death. It is
hypothesized that Lariatin A may employ a similar mechanism of action.

Mycobacterium tuberculosis

Binds to & uncouples
ATPase activity

ClpC1 ATPase

associates with Toxic gain-of-function

ClpP1P2 Protease - Cell Death

leads to

Normal Protein Degradation
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Proposed mechanism of Lariatin A's antimycobacterial activity.

Conclusion

The structural elucidation of Lariatin A is a testament to the power of NMR spectroscopy in
unraveling the complex architectures of natural products. The combination of 1D and 2D NMR
techniques provided the necessary through-bond and through-space correlations to piece
together its unique lasso topology. The detailed chemical shift assignments and structural
constraints derived from these experiments were instrumental in calculating a high-resolution
3D structure. This detailed structural information is invaluable for understanding its mode of
action and for guiding future efforts in the design and synthesis of novel Lariatin A-based
antimycobacterial agents.

 To cite this document: BenchChem. [Elucidating the Intricate Lasso Structure of Lariatin A:
An NMR Spectroscopy Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10815312#nmr-spectroscopy-for-lariatin-a-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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